3,4-Dibromo-2-(1-ethoxyethyl)thiophene
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Overview
Description
3,4-Dibromo-2-(1-ethoxyethyl)thiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and an ethoxyethyl group at the 2 position of the thiophene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene typically involves the bromination of 2-(1-ethoxyethyl)thiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-(1-ethoxyethyl)thiophene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as alkyl or aryl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups in the presence of palladium catalysts.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or Grignard reagents can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Reduction Reactions: Lithium aluminum hydride or other hydride donors are employed.
Major Products:
Substitution Reactions: The major products are substituted thiophenes with various functional groups replacing the bromine atoms.
Coupling Reactions: The products are biaryl or vinyl-thiophene derivatives.
Reduction Reactions: The product is 2-(1-ethoxyethyl)thiophene.
Scientific Research Applications
Chemistry: 3,4-Dibromo-2-(1-ethoxyethyl)thiophene is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure makes it valuable for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene in chemical reactions involves the activation of the bromine atoms, which can be replaced by other groups through various reaction pathways. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atoms and the incoming nucleophile. In reduction reactions, the hydride donor reduces the bromine atoms to hydrogen atoms, resulting in the formation of the corresponding thiophene derivative.
Comparison with Similar Compounds
3,4-Dibromothiophene: Lacks the ethoxyethyl group, making it less sterically hindered and more reactive in certain reactions.
2,5-Dibromo-3,4-ethylenedioxythiophene: Contains an ethylenedioxy group, which imparts different electronic properties compared to the ethoxyethyl group.
2,3-Dibromothiophene: Has bromine atoms at different positions, leading to different reactivity and applications.
Uniqueness: 3,4-Dibromo-2-(1-ethoxyethyl)thiophene is unique due to the presence of both bromine atoms and the ethoxyethyl group, which influence its reactivity and make it suitable for specific synthetic applications. The combination of these substituents allows for the synthesis of novel thiophene derivatives with tailored properties for advanced materials and electronic applications.
Properties
Molecular Formula |
C8H10Br2OS |
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Molecular Weight |
314.04 g/mol |
IUPAC Name |
3,4-dibromo-2-(1-ethoxyethyl)thiophene |
InChI |
InChI=1S/C8H10Br2OS/c1-3-11-5(2)8-7(10)6(9)4-12-8/h4-5H,3H2,1-2H3 |
InChI Key |
KQGDVSKQLJVOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
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